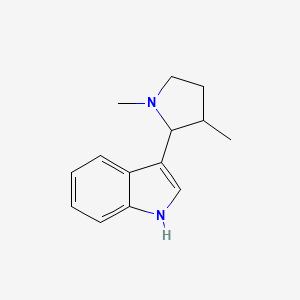

3-(1,3-dimethylpyrrolidin-2-yl)-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H18N2 |

|---|---|

Molecular Weight |

214.31 g/mol |

IUPAC Name |

3-(1,3-dimethylpyrrolidin-2-yl)-1H-indole |

InChI |

InChI=1S/C14H18N2/c1-10-7-8-16(2)14(10)12-9-15-13-6-4-3-5-11(12)13/h3-6,9-10,14-15H,7-8H2,1-2H3 |

InChI Key |

KNJVUYLBTPVJAU-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(C1C2=CNC3=CC=CC=C32)C |

Origin of Product |

United States |

Chemical Properties

Reactivity and Stability

There is no specific information available in the scientific literature regarding the reactivity and stability of 3-(1,3-dimethylpyrrolidin-2-yl)-1H-indole. General knowledge of indole (B1671886) chemistry suggests that the indole ring is susceptible to electrophilic substitution, primarily at the C3 position. However, since this position is already substituted, reactions would likely occur at other positions on the indole ring or on the pyrrolidine (B122466) substituent, depending on the reaction conditions. The stability of the compound under various conditions (e.g., pH, temperature, light) has not been documented.

Spectroscopic Data

No experimental spectroscopic data for this compound, including NMR (¹H, ¹³C), IR, and mass spectrometry, have been published. However, predicted data for the hydrochloride salt of the compound is available. uni.lu

Table 1: Predicted Collision Cross Section Data for 3-(1,3-dimethylpyrrolidin-2-yl)indole hydrochloride uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 215.15428 | 149.4 |

| [M+Na]⁺ | 237.13622 | 158.8 |

| [M-H]⁻ | 213.13972 | 153.8 |

| [M+NH₄]⁺ | 232.18082 | 169.9 |

| [M+K]⁺ | 253.11016 | 153.7 |

| [M+H-H₂O]⁺ | 197.14426 | 142.3 |

| [M+HCOO]⁻ | 259.14520 | 169.8 |

| [M+CH₃COO]⁻ | 273.16085 | 162.2 |

| [M+Na-2H]⁻ | 235.12167 | 151.3 |

| [M]⁺ | 214.14645 | 148.0 |

Note: Data is for the hydrochloride salt and is predicted.

Physical Properties

Detailed experimental data on the physical properties of 3-(1,3-dimethylpyrrolidin-2-yl)-1H-indole are largely unavailable. This includes properties such as melting point, boiling point, and solubility in various solvents.

Table 2: Predicted and Known for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₈N₂ | uni.lu |

| Monoisotopic Mass | 214.147 Da | uni.lu |

Research Applications

A thorough search of the scientific literature reveals no specific research applications for 3-(1,3-dimethylpyrrolidin-2-yl)-1H-indole. While the indole (B1671886) scaffold is a common motif in many biologically active compounds and pharmaceuticals, there are no published studies detailing the use or investigation of this particular compound in any field of research.

Structure Activity Relationship Sar Studies of 3 1,3 Dimethylpyrrolidin 2 Yl 1h Indole Analogues

Systematic Modification of the Indole (B1671886) Moiety and its Impact on Activity

The indole ring, a privileged scaffold in medicinal chemistry, offers multiple positions for substitution, each capable of influencing the molecule's interaction with its biological target.

Substitution at the N1 position of the indole ring has been shown to be a critical determinant of activity. In many classes of indole derivatives, the presence of a substituent on the indole nitrogen can modulate pharmacological properties. For instance, in a series of N-substituted indole derivatives, the introduction of various groups at the N1 position was a key strategy in optimizing their biological profiles. While specific data for 3-(1,3-dimethylpyrrolidin-2-yl)-1H-indole is limited, broader studies on related indole compounds suggest that N-alkylation or N-acylation can alter receptor binding affinity and functional activity. For example, in a study of N-substituted indole derivatives as Mcl-1 inhibitors, modifications at the N1 position were crucial for achieving potent activity. nih.gov

Modifications at the carbon atoms of the indole ring have a profound impact on the activity of 3-(pyrrolidin-2-yl)indole analogues. The position, size, and electronic nature of these substituents are key factors.

The C2 position of the indole is a common site for modification. In studies of related N-piperidinyl indoles, substitution at the C2 position generally led to higher binding affinity and full agonist activity at the nociceptin (B549756) opioid receptor (NOP), in contrast to the partial agonism observed with C3-substituted analogues. nih.gov This suggests that the spatial arrangement and interactions of substituents at C2 are more favorable for receptor activation.

Substitutions at the C5 position of the indole ring have been extensively studied in various 3-substituted indole series. For instance, in a series of 3-[2-(pyrrolidin-1-yl)ethyl]indoles, modification of the C5-substituent led to the development of oxazolidinones with significantly increased selectivity for the h5-HT1D receptor. nih.gov This highlights the importance of the C5 position in dictating receptor subtype selectivity.

Data on substitutions at the C4, C6, and C7 positions for this specific scaffold are less common in publicly available literature. However, general principles of SAR in indole derivatives suggest that substitution at these positions can influence activity by altering the electronic properties and steric profile of the molecule.

| Position | Substituent Effect on Activity | Example/Reference |

|---|---|---|

| N1 | Can modulate binding affinity and functional activity. | General observation in N-substituted indoles nih.gov |

| C2 | Substitution can lead to higher binding affinity and full agonism in related systems. | NOP receptor ligands nih.gov |

| C5 | Crucial for modulating receptor subtype selectivity. | h5-HT1D receptor agonists nih.gov |

| C4, C6, C7 | Likely to influence activity through electronic and steric effects. | General SAR principles |

Systematic Modification of the Pyrrolidine (B122466) Moiety and its Impact on Activity

The pyrrolidine ring provides a three-dimensional structure that is critical for the pharmacological activity of these compounds. Modifications to this ring, including its substituents and stereochemistry, can lead to significant changes in biological response.

The nitrogen atom of the pyrrolidine ring (N1') is a common site for modification. N-alkylation or N-acylation can alter the basicity and lipophilicity of the molecule, thereby affecting its pharmacokinetic and pharmacodynamic properties. In many classes of bioactive pyrrolidines, the nature of the substituent on the nitrogen is critical for activity. For example, in a series of 2-N-methyl-pyrrolidine derivatives, the N-methyl group was found to be part of an optimal structure for aromatase inhibition. mdpi.com

The stereochemistry of the pyrrolidine ring is a critical factor in determining the biological activity of these analogues. The chiral centers at the C2 and C3 positions of the pyrrolidine ring mean that different stereoisomers can have vastly different pharmacological profiles. This is a well-established principle in drug design, where one enantiomer is often significantly more active than the other. The spatial arrangement of the substituents on the pyrrolidine ring dictates how the molecule fits into its binding site. A review on pyrrolidine-containing drugs highlights the importance of stereoselective synthesis to obtain optically pure compounds with desired biological activities. mdpi.com

| Modification | Impact on Activity | Example/Reference |

|---|---|---|

| Methyl Groups | Influences potency and selectivity by affecting ring conformation. | Anticonvulsant pyrrolidines nih.gov |

| N1' Substitution | Alters basicity, lipophilicity, and overall activity. | Aromatase inhibitors mdpi.com |

| Stereochemistry | Different stereoisomers can have significantly different biological activities. | General principle in drug design mdpi.com |

Influence of the Linker between Indole and Pyrrolidine

The nature of the linker connecting the indole and pyrrolidine rings is a critical determinant of the pharmacological profile of 3-(pyrrolidin-2-yl)-1H-indole analogues. While direct SAR studies on linkers for this compound are not extensively published, principles can be drawn from related series of compounds, such as the 3-[2-(pyrrolidin-1-yl)ethyl]indoles. In these analogues, the ethyl linker plays a significant role in orienting the two cyclic systems correctly within the receptor binding pocket.

Research on related 3-substituted N-piperidinyl indoles has demonstrated that the length of the linker (e.g., methyl, ethyl, or propyl) can significantly impact binding affinity and functional activity. nih.gov For instance, variations in linker length can alter the distance between the key pharmacophoric elements—the indole nitrogen and the basic amine of the pyrrolidine—which is often crucial for establishing interactions with receptor residues. nih.gov

The flexibility of the linker is another important factor. A rigid linker may lock the molecule in a conformation that is either highly favorable or unfavorable for binding, leading to a sharp increase or decrease in activity. Conversely, a more flexible linker might allow the molecule to adopt multiple conformations, potentially enabling it to adapt to the binding sites of different receptors, which could affect both potency and selectivity. The introduction of heteroatoms or functional groups within the linker, such as in indole-oxadiazole-thiazolidinone hybrids, can also introduce new hydrogen bonding opportunities and alter the electronic properties of the molecule, thereby influencing its biological activity. mdpi.com

In the context of 3-(pyrrolidin-2-yl)-1H-indole analogues, modifications to the linker could involve:

Varying the length: Shortening or lengthening the connection from a direct bond to one with one, two, or more atoms.

Altering rigidity: Introducing double bonds or cyclic elements to constrain the conformational freedom.

Introducing heteroatoms: Replacing carbon atoms with oxygen or nitrogen to create ether or amine linkages, which can act as hydrogen bond acceptors or donors.

The optimal linker is one that positions the indole and pyrrolidine moieties in a spatial arrangement that maximizes favorable interactions with the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, QSAR studies can provide valuable insights into the physicochemical properties that are most influential for their activity, guiding the design of more potent and selective compounds.

2D-QSAR: In a 2D-QSAR study, descriptors are calculated from the two-dimensional representation of the molecules. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), and physicochemical properties (e.g., lipophilicity (logP), molar refractivity). For a series of 3-(pyrrolidinyl)indole analogues, a 2D-QSAR model might reveal, for instance, a positive correlation between lipophilicity and activity up to a certain point, suggesting the importance of hydrophobic interactions with the target.

3D-QSAR: 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take into account the three-dimensional structure of the molecules. These models are built by aligning a series of compounds and calculating steric and electrostatic fields around them. The resulting contour maps can visualize regions where bulky groups or specific electronic features are favorable or unfavorable for activity. For example, a CoMSIA model for 3-(pyrrolidinyl)indole analogues might indicate that a hydrogen bond donor feature near the indole NH group is beneficial for activity, while a bulky substituent at a certain position on the pyrrolidine ring is detrimental. scispace.com

A typical workflow for a QSAR study on these analogues would involve:

Data Set Selection: A series of analogues with a range of biological activities is chosen.

Molecular Modeling and Alignment: 3D structures are generated and aligned based on a common scaffold.

Descriptor Calculation: A variety of 2D and 3D descriptors are calculated.

Model Development: Statistical methods like Partial Least Squares (PLS) regression are used to build the QSAR model. nih.gov

Model Validation: The predictive power of the model is assessed using techniques such as cross-validation and an external test set. nih.gov

The insights gained from such QSAR models are instrumental in prioritizing the synthesis of new analogues with a higher probability of desired biological activity.

Design Principles for Optimized Analogues as Research Tools

The development of optimized analogues of this compound as research tools requires a design strategy that integrates SAR data and molecular modeling insights. The goal is to create molecules with high potency, selectivity, and appropriate physicochemical properties for in vitro and in vivo studies.

Key design principles for optimizing these analogues include:

Target-Specific Modifications: The design should be guided by the known or hypothesized binding site of the biological target. For instance, if the target has a large hydrophobic pocket, extending a substituent on the indole or pyrrolidine ring with a lipophilic group could enhance binding affinity. Molecular docking studies can help visualize these potential interactions and guide the placement of functional groups. nih.gov

Balancing Potency and Selectivity: Often, modifications that increase potency at one target may also increase affinity for off-targets. A key design principle is to exploit subtle differences in the binding sites of related receptors to achieve selectivity. For example, SAR studies on 3-[2-(pyrrolidin-1-yl)ethyl]indoles revealed that specific substitutions on the pyrrolidine ring could differentiate between h5-HT1D and h5-HT1B receptors, leading to highly selective ligands. acs.org This suggests that strategic placement of substituents on the dimethylpyrrolidine ring could be a viable strategy for achieving selectivity.

Incorporation of Reporter Groups: For use as research probes, analogues can be designed with reporter groups such as fluorescent tags or radiolabels. The "reverse design" approach is particularly useful here, where a known potent and selective ligand is modified to incorporate a label at a position that does not interfere with its binding. ethz.ch This requires careful consideration of the SAR to identify regions of the molecule that are tolerant to modification.

Optimization of Physicochemical Properties: Research tools, especially those intended for in vivo use, need to have suitable properties such as solubility, membrane permeability, and metabolic stability. Design principles should therefore include the modulation of lipophilicity and polar surface area. For example, introducing polar groups can increase solubility, while blocking sites of metabolism can improve stability.

Analytical and Bioanalytical Methodologies for Research on 3 1,3 Dimethylpyrrolidin 2 Yl 1h Indole

Chromatographic Techniques for Compound Analysis and Purification

Chromatographic methods are central to the analysis and purification of 3-(1,3-dimethylpyrrolidin-2-yl)-1H-indole, providing the means to separate the compound from impurities and resolve its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying the concentration of this compound in research samples. The development of a robust HPLC method is critical for obtaining accurate and reproducible results. A typical reversed-phase HPLC (RP-HPLC) method would be developed and validated to separate the target compound from starting materials, by-products, and degradation products.

Method development would involve a systematic evaluation of stationary phases, mobile phase composition, and detector settings to achieve optimal separation. A C18 column is often a suitable starting point for indole (B1671886) derivatives due to its hydrophobic nature, which provides good retention and resolution. The mobile phase typically consists of an aqueous component (such as water with a buffer like ammonium (B1175870) acetate (B1210297) or formic acid to improve peak shape) and an organic modifier (commonly acetonitrile (B52724) or methanol). A gradient elution is often employed to ensure the timely elution of all components with good peak symmetry.

Validation of the HPLC method would be performed according to established guidelines to ensure its linearity, accuracy, precision, and robustness for the intended application.

Table 1: Illustrative HPLC Method Parameters for Purity and Quantification of this compound

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 220 nm and 280 nm |

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. For this compound, GC-MS can be utilized for purity assessment and the identification of volatile impurities. The compound may require derivatization to increase its volatility and thermal stability for optimal GC analysis.

The selection of an appropriate GC column, typically a capillary column with a non-polar or medium-polarity stationary phase, is crucial for achieving good separation. The temperature program of the GC oven is optimized to ensure the efficient separation of the target compound from any potential impurities. The mass spectrometer provides valuable structural information for peak identification based on fragmentation patterns.

Table 2: Representative GC-MS Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-500 amu |

Given the presence of a chiral center at the 2-position of the pyrrolidine (B122466) ring, this compound can exist as a pair of enantiomers. Chiral chromatography is essential for the separation and quantification of these enantiomers to determine the enantiomeric purity of a sample. This is particularly important in pharmaceutical research, as different enantiomers can exhibit distinct pharmacological activities.

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of a wide range of chiral compounds. The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the enantiomers.

Table 3: Exemplary Chiral HPLC Method for Enantiomeric Purity of this compound

| Parameter | Condition |

| Column | Chiralpak AD-H (or equivalent cellulose-based CSP), 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) with 0.1% Diethylamine |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 5 µL |

| Detection | UV at 225 nm |

Mass Spectrometry (MS) Techniques for Metabolite Identification and Quantification in Pre-clinical Studies

Mass spectrometry is an indispensable tool in preclinical research for identifying and quantifying metabolites of this compound in biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological fluids such as plasma, urine, and tissue homogenates due to its high sensitivity and selectivity. A robust LC-MS/MS method is developed and validated for the determination of this compound and its expected metabolites in preclinical studies.

The method involves optimizing the chromatographic separation of the parent compound and its metabolites, followed by their detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are selected for the analyte and an internal standard to ensure high selectivity and accurate quantification. Sample preparation, often involving protein precipitation or solid-phase extraction, is a critical step to remove matrix interferences.

Table 4: Hypothetical LC-MS/MS Parameters for Quantification in Plasma

| Parameter | Condition |

| LC System | UPLC (Ultra-Performance Liquid Chromatography) |

| Column | C18, 50 mm x 2.1 mm, 1.7 µm particle size |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Methanol |

| Flow Rate | 0.4 mL/min |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Parent) | [M+H]⁺ → Product ion 1, Product ion 2 |

| MRM Transition (Metabolite) | [M+H]⁺ of metabolite → Product ion 1, Product ion 2 |

High-Resolution Mass Spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass spectrometry, provides highly accurate mass measurements, which are crucial for the structural elucidation of unknown metabolites and novel synthetic analogs of this compound. mdpi.com The precise mass data allows for the determination of the elemental composition of a molecule, which is a key step in identifying its structure.

When coupled with liquid chromatography (LC-HRMS), this technique can separate complex mixtures and provide high-resolution mass spectra for each component. Fragmentation data obtained from HRMS/MS experiments further aids in the structural characterization of novel compounds by revealing information about their substructures. This is invaluable in identifying metabolic pathways and in the characterization of newly synthesized analogs.

Spectroscopic Methods for Structural Elucidation of Newly Synthesized Derivatives

The definitive identification and structural confirmation of newly synthesized derivatives of this compound are accomplished through a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used method for elucidating the structure of organic molecules, including derivatives of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are employed to map out the complete chemical structure.

In ¹H NMR spectroscopy, the chemical shift (δ), multiplicity (singlet, doublet, etc.), and integration of each signal provide detailed information about the electronic environment and connectivity of protons. For a typical derivative, signals corresponding to the aromatic protons of the indole ring are expected in the downfield region (approximately 7.0-8.0 ppm). The protons on the pyrrolidine ring would appear more upfield, with the N-methyl and C-methyl groups showing characteristic singlet signals. rsc.orgchemicalbook.com

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The aromatic carbons of the indole moiety typically resonate between 110 and 140 ppm, while the aliphatic carbons of the dimethylpyrrolidine group appear in the upfield region of the spectrum. rsc.orgrsc.org Advanced techniques like DEPT can be used to distinguish between CH, CH₂, and CH₃ groups. nih.gov Two-dimensional NMR experiments are crucial for assembling the final structure by establishing correlations between protons (COSY) or between protons and carbons (HSQC, HMBC), confirming the precise substitution pattern on both the indole and pyrrolidine rings. rsc.orgresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for a Hypothetical Derivative This table displays hypothetical data for illustrative purposes.

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| 8.10 (br s, 1H) | Indole N-H | 136.5 | C-7a |

| 7.65 (d, 1H) | Indole H-4 | 128.0 | C-3a |

| 7.35 (d, 1H) | Indole H-7 | 122.5 | C-5 |

| 7.15 (t, 1H) | Indole H-6 | 120.1 | C-6 |

| 7.10 (t, 1H) | Indole H-5 | 119.8 | C-4 |

| 7.05 (s, 1H) | Indole H-2 | 115.2 | C-3 |

| 3.60 (m, 1H) | Pyrrolidine H-2 | 111.4 | C-7 |

| 3.10 (m, 1H) | Pyrrolidine H-5 | 109.8 | C-2 |

| 2.45 (s, 3H) | N-CH₃ | 68.2 | Pyrrolidine C-2 |

| 2.30-2.00 (m, 3H) | Pyrrolidine H-3, H-4 | 58.9 | Pyrrolidine C-5 |

| 1.25 (d, 3H) | C-CH₃ | 40.1 | N-CH₃ |

| 35.4 | Pyrrolidine C-3 | ||

| 28.7 | Pyrrolidine C-4 | ||

| 18.5 | C-CH₃ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When analyzing derivatives of this compound, IR spectra provide key information about specific bonds. A characteristic absorption band for the N-H stretch of the indole ring is typically observed in the region of 3200-3500 cm⁻¹. rsc.orgnih.gov The presence of aromatic C-H bonds is confirmed by stretching vibrations just above 3000 cm⁻¹, while aliphatic C-H stretching from the dimethylpyrrolidine moiety appears just below 3000 cm⁻¹. Aromatic C=C stretching vibrations are usually found in the 1450-1600 cm⁻¹ region. nih.gov

Table 2: Typical Infrared Absorption Frequencies for a this compound Derivative This table displays expected absorption ranges for illustrative purposes.

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |

| 3200-3500 | N-H Stretch | Indole NH |

| 3000-3100 | C-H Stretch | Aromatic (Indole) |

| 2850-2960 | C-H Stretch | Aliphatic (Pyrrolidine) |

| 1450-1600 | C=C Stretch | Aromatic Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems like the indole ring. The indole chromophore typically exhibits two main absorption bands. nist.gov The first, more intense band (the B-band) appears around 200-230 nm, while the second, broader band with fine structure (the L-band) is observed in the 260-290 nm region. nist.govumaine.edu The exact positions (λmax) and intensities of these absorptions can be influenced by the substitution pattern on the indole ring, making UV-Vis spectroscopy a useful tool for confirming the presence of the indole core in newly synthesized derivatives. nih.gov

Table 3: Representative UV-Vis Absorption Data for an Indole Chromophore This table displays typical absorption maxima for illustrative purposes.

| Absorption Band | Approximate λmax (nm) | Molar Absorptivity (ε) |

| B-band | ~220 | High |

| L-band | ~280 | Moderate |

Development of Cell-Based Assays for High-Throughput Screening (HTS) in Research

Following the synthesis and structural confirmation of libraries of this compound derivatives, high-throughput screening (HTS) is employed to rapidly assess their biological activity. Cell-based assays are central to this process, as they provide a more biologically relevant context compared to simpler biochemical assays. semanticscholar.orgresearchgate.net These assays constitute a significant portion of all HTS campaigns in modern drug discovery. nih.govbroadinstitute.org

The development of a robust cell-based HTS assay involves several key components: a suitable cell line (often engineered to report on a specific biological pathway), optimized culture conditions, and a sensitive detection system. semanticscholar.org The primary goal is to create an assay that can be miniaturized (e.g., in 384- or 1536-well plates) and automated to screen thousands of compounds efficiently.

Common types of cell-based assays used for HTS include:

Reporter Gene Assays: These assays are widely used to measure the activation or inhibition of a specific signaling pathway. Cells are engineered to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter that is responsive to the pathway of interest. An active compound will modulate the pathway, leading to a measurable change in the reporter signal.

Cell Proliferation Assays: These assays measure the effect of compounds on the rate of cell growth or death. They are fundamental in areas like oncology research.

Second Messenger Assays: These assays quantify the levels of intracellular signaling molecules, such as cyclic AMP (cAMP) or calcium ions (Ca²⁺), which change rapidly in response to the activation of cell surface receptors like G-protein coupled receptors (GPCRs).

For example, if investigating derivatives of this compound as potential quorum sensing inhibitors in bacteria like Pseudomonas aeruginosa, a reporter strain could be used. nih.gov This strain might be engineered to produce a fluorescent or luminescent signal only when quorum sensing pathways are active. The addition of an effective inhibitor from the compound library would lead to a quantifiable decrease in the signal, allowing for the rapid identification of promising lead compounds. nih.gov

Table 4: Overview of Common Cell-Based HTS Assay Formats

| Assay Type | Principle | Typical Readout | Application Example |

| Reporter Gene Assay | Measures transcriptional activity of a target gene promoter. | Luminescence, Fluorescence | Identifying pathway modulators |

| Cell Proliferation Assay | Quantifies the number of viable cells after compound treatment. | Absorbance, Fluorescence | Screening for cytotoxic agents |

| Second Messenger Assay | Detects changes in intracellular signaling molecules (e.g., Ca²⁺, cAMP). | Fluorescence, Luminescence | Screening for receptor agonists/antagonists |

| Quorum Sensing Inhibition | Utilizes a bacterial reporter strain to measure inhibition of cell-cell communication. nih.gov | Luminescence, Colorimetric | Identifying novel antibacterial agents |

Advanced Research Applications and Methodological Contributions of 3 1,3 Dimethylpyrrolidin 2 Yl 1h Indole

Utilization as a Chemical Probe for Target Validation and Pathway Elucidation

A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. The process of using such probes to confirm the role of a potential drug target is known as target validation, and their use to unravel biological signaling cascades is termed pathway elucidation.

Despite the potential of indole (B1671886) derivatives to act as specific ligands for various biological targets, there is no publicly available scientific literature that describes the use of 3-(1,3-dimethylpyrrolidin-2-yl)-1H-indole as a chemical probe. Consequently, there are no documented instances of this compound being employed for target validation or for the elucidation of biological pathways.

Role in Chemical Biology Tool Development

Chemical biology tools are molecules designed to study and manipulate biological processes. The development of such tools often involves the synthesis of novel compounds with specific properties, such as fluorescent tags or photoaffinity labels, to investigate cellular functions.

A thorough search of the chemical and biological literature did not yield any reports on the development or application of this compound as a chemical biology tool. Its potential in this area remains unexplored.

Contributions to Compound Library Design and Screening for Novel Biological Activities

Compound libraries are collections of diverse chemical compounds used in high-throughput screening to identify new drug leads. The design of these libraries often focuses on scaffolds, like the indole nucleus, that are known to interact with a variety of biological targets.

While the indole and pyrrolidine (B122466) moieties are frequently incorporated into compound libraries for drug discovery, there is no specific mention in the available literature of this compound being used as a foundational scaffold or a member of a compound library for screening purposes. A study on 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives, which share a similar structural theme, were synthesized and evaluated for their affinity to various serotonin (B10506) receptors, with some compounds showing high affinity for 5-HT1A receptors. researchgate.net However, this study does not include the specific compound of interest.

Inspiration for Novel Synthetic Methodologies in Organic Chemistry

The unique structural features of complex molecules can often inspire the development of new synthetic methods. These new methodologies can provide more efficient or novel routes to access not only the inspirational molecule but also a broader class of related compounds.

The synthesis of 3-substituted indoles is a well-established area of organic chemistry, with various methods available for their preparation. nih.gov Similarly, the synthesis of substituted pyrrolidines is also extensively studied. However, there is no evidence in the scientific literature to suggest that the specific structure of this compound has served as an inspiration for the development of novel synthetic methodologies.

Application in In Vitro Diagnostic Research (excluding human clinical diagnostics)

In vitro diagnostic research involves the development of assays and methods to detect and measure specific biomarkers or substances in biological samples for research purposes.

There are no published studies describing the application of this compound in any in vitro diagnostic research assays. Its potential utility in this field has not been investigated.

Challenges, Limitations, and Future Directions in 3 1,3 Dimethylpyrrolidin 2 Yl 1h Indole Research

Methodological Challenges in Complex Synthetic Pathways

The synthesis of structurally complex molecules like 3-(1,3-dimethylpyrrolidin-2-yl)-1H-indole, particularly as single, pure stereoisomers, is a significant methodological challenge. The core difficulty lies in controlling the stereochemistry at the two chiral centers on the pyrrolidine (B122466) ring and constructing the bond that links it to the indole (B1671886) core.

Key challenges in the synthesis of this compound and its derivatives include:

Stereocontrol: Achieving precise control over the relative and absolute stereochemistry of the two methyl groups on the pyrrolidine ring is paramount, as different stereoisomers can have vastly different biological activities and off-target effects.

Regioselectivity: Ensuring the pyrrolidine ring is attached at the C3 position of the indole is crucial. While many methods exist for C3 functionalization of indoles, side reactions can occur, reducing yield and complicating purification.

Scalability: Laboratory-scale syntheses that work for initial discovery may not be readily scalable for producing the larger quantities of the compound needed for extensive preclinical and potential clinical evaluation. Developing robust, high-yield reactions is a persistent challenge.

| Challenge | Description | Potential Mitigation Strategy |

|---|---|---|

| Stereochemical Control | Difficulty in isolating a single, desired stereoisomer from a potential mixture of diastereomers and enantiomers. | Use of chiral auxiliaries, asymmetric catalysis, or chiral starting materials; development of stereoselective cycloaddition reactions. nih.govresearchgate.net |

| Low Reaction Yields | Complex, multi-step synthetic pathways often result in a low overall yield of the final compound. | Optimization of reaction conditions (solvent, temperature, catalyst), and development of more efficient, convergent synthetic routes. nih.gov |

| Purification | Separating the desired product from structurally similar byproducts and stereoisomers can be difficult. | Advanced chromatographic techniques such as chiral SFC (Supercritical Fluid Chromatography) or HPLC. nih.gov |

Addressing Selectivity and Off-Target Effects in Pre-clinical Models

A primary goal in drug discovery is to design molecules that interact potently with their intended biological target while having minimal interaction with other proteins, thereby reducing the risk of off-target effects. The indole scaffold, while a privileged structure in medicinal chemistry, is also known for its potential to interact with a wide range of biological targets, making selectivity a significant hurdle. mdpi.comnih.gov

In preclinical studies of related indole-based compounds, off-target activities have been identified and subsequently addressed through structural modification. For example, an indole-based ROR1 inhibitor, LDR102, was found to have off-target activity against kinases like c-Kit, Abl, and PDGFRα. nih.gov A systematic optimization campaign focused on the indole scaffold led to derivatives with greatly improved selectivity. nih.gov Similarly, research into spiro-oxindole inhibitors of the MDM2-p53 interaction has focused on creating compounds with superior potency to mitigate on-target hematological toxicities observed in clinical trials. nih.govnih.gov

For a compound like this compound, a thorough preclinical assessment would be necessary to:

Profile Target Specificity: Systematically screen the compound against a broad panel of receptors, enzymes, and ion channels to identify any unintended interactions.

Identify and Mitigate Liabilities: If off-target effects are discovered, medicinal chemistry efforts can be directed to modify the structure to eliminate or reduce these interactions while maintaining on-target potency. This often involves a delicate balance, as modifications can impact solubility, metabolic stability, and other key properties.

Understand On-Target Toxicity: Even when a compound is highly selective, over-stimulation or inhibition of the intended target can lead to adverse effects, as seen with MDM2 inhibitors. nih.gov Preclinical models are essential for establishing a potential therapeutic window.

Unexplored Biological Targets and Pathways (pre-clinical)

While the indole-pyrrolidine scaffold is present in compounds targeting various biological systems, the full therapeutic potential of this compound remains largely uncharacterized. The structural motifs suggest several plausible, yet unexplored, avenues for preclinical investigation.

Central Nervous System (CNS) Receptors: The indole core is a key feature of serotonin (B10506), and many indole derivatives interact with serotonin (5-HT) receptors. researchgate.netnih.gov The pyrrolidine moiety is also common in CNS-active compounds. Therefore, an unexplored area is the comprehensive profiling of this compound against a panel of CNS receptors, including various serotonin, dopamine, and adrenergic subtypes.

Protein-Protein Interactions (PPIs): Complex scaffolds are often well-suited to disrupt the large, flat surfaces involved in protein-protein interactions. The spiro-oxindole analogs targeting the MDM2-p53 interaction are a prime example. nih.govnih.gov It is plausible that the this compound scaffold could be adapted to inhibit other therapeutically relevant PPIs, which remains an unexplored area.

Enzyme Inhibition: Indole derivatives have been developed as inhibitors for a wide range of enzymes, including kinases and carbonic anhydrases. mdpi.comnih.gov The specific substitution pattern of this compound may confer inhibitory activity against enzyme families not yet tested, representing a significant area for future screening and discovery.

Opportunities for Rational Design of Next-Generation Research Compounds

Rational design, guided by an understanding of structure-activity relationships (SAR), offers a powerful approach to creating next-generation compounds based on the this compound scaffold. This process involves systematically modifying the molecule's structure to enhance desired properties like potency, selectivity, and metabolic stability.

Scaffold Modification and Decoration: Structure-guided design has been successfully used to develop potent analogues of other indole-containing compounds. nih.gov For this compound, key opportunities lie in modifying the substitution patterns on both the indole and pyrrolidine rings. For instance, adding substituents to the benzene (B151609) portion of the indole ring could enhance binding affinity or modulate pharmacokinetic properties.

Stereochemical Optimization: As previously noted, stereochemistry is critical. A key opportunity involves the synthesis and biological evaluation of all possible stereoisomers of the parent compound. This would provide a clear understanding of the optimal three-dimensional arrangement for target engagement and could lead to a next-generation compound with significantly improved potency and reduced off-target effects.

Bioisosteric Replacement: Parts of the molecule could be replaced with bioisosteres—chemical groups with similar physical or chemical properties—to improve drug-like characteristics. For example, the indole nitrogen could be replaced, or the pyrrolidine ring could be exchanged for another small heterocyclic system to explore new interaction space with a biological target.

| Design Strategy | Objective | Example Approach |

|---|---|---|

| Structure-Activity Relationship (SAR) Studies | To understand how specific structural features influence biological activity. | Systematically substitute different positions on the indole ring (e.g., C5 or C6) and evaluate the impact on target binding affinity. nih.gov |

| Scaffold Hopping | To discover novel core structures with similar biological activity but potentially better properties. | Replace the pyrrolidine ring with a piperidine (B6355638) or other heterocyclic ring system. |

| Rigidification | To reduce conformational flexibility, which can improve binding affinity by lowering the entropic penalty of binding. | Introduce ring systems or other rigid linkers to lock the molecule into a more bioactive conformation. acs.org |

Integration of Computational and Experimental Approaches for Accelerated Discovery

The synergy between computational modeling and experimental work is a cornerstone of modern drug discovery. Integrating these approaches can significantly accelerate the research and development timeline for compounds related to this compound.

Predictive Modeling: Computational tools can predict various properties before a compound is ever synthesized. Density Functional Theory (DFT) can be used to understand the electronic structure and reactivity of the molecule, aiding in the design of synthetic routes. jmchemsci.comnih.gov Quantitative Structure-Activity Relationship (QSAR) models can be built to predict the biological activity of new, unsynthesized analogs based on a dataset of existing molecules. nih.gov

Structure-Based Design: If the three-dimensional structure of a biological target is known, molecular docking simulations can be used to predict how analogs of this compound might bind. nih.gov This allows chemists to prioritize the synthesis of compounds that are most likely to be active, saving considerable time and resources. Computational methods were used, for example, to investigate the results of complex cycloaddition reactions in the synthesis of MDM2-p53 inhibitors. researchgate.netnih.gov

Pharmacokinetic Prediction: In silico tools can predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties. mdpi.com By identifying potential liabilities, such as poor metabolic stability or low membrane permeability, early in the design phase, chemists can modify the structure to create compounds with more favorable pharmacokinetic profiles.

The future of research on this compound will likely involve a continuous feedback loop where computational predictions guide experimental synthesis and testing, and the resulting experimental data is used to refine and improve the predictive power of the computational models. This integrated approach holds the key to unlocking the full therapeutic potential of this promising chemical scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.